![molecular formula C15H20N2O4S B2633040 N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide CAS No. 2418723-07-4](/img/structure/B2633040.png)
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide, also known as Boc-4-piperidinemethanol, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in most organic solvents, and it has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In cancer cells, it has been found to induce apoptosis by activating the caspase cascade, a series of enzymes that are involved in programmed cell death. In Alzheimer's disease, it works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol has been found to have various biochemical and physiological effects in the body. In cancer cells, it has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. In Alzheimer's disease, it has been found to improve cognitive function and memory by inhibiting the activity of acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol in lab experiments include its low toxicity, high solubility, and potential as a therapeutic agent for various diseases. However, its limitations include its relatively high cost and complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research and development of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol. One potential direction is to further investigate its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another potential direction is to explore its potential as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for widespread use in research.
Méthodes De Synthèse
The synthesis of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol is typically achieved through a multi-step process, starting with the reaction between piperidine and benzene sulfonyl chloride to form N-benzylpiperidine. This compound is then reacted with epichlorohydrin to form N-benzyl-4-(oxiranylmethyl)piperidine, which is then treated with Boc anhydride to form the final product, N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol.
Applications De Recherche Scientifique
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, it has been found to have promising anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, with studies showing that it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
Propriétés
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-15(14-11-21-14)16-10-12-6-8-17(9-7-12)22(19,20)13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZYIRHWNCBBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2632959.png)
![11-[2-[3-Hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2632960.png)
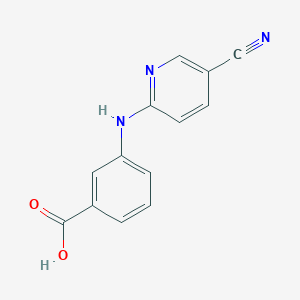
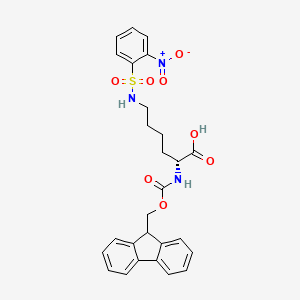
![3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2632968.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2632970.png)
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2632971.png)
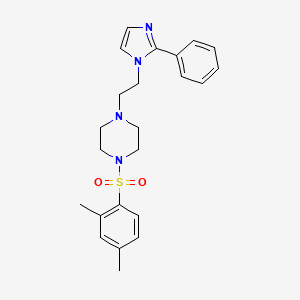
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2632973.png)
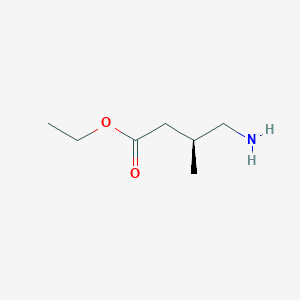
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2632975.png)
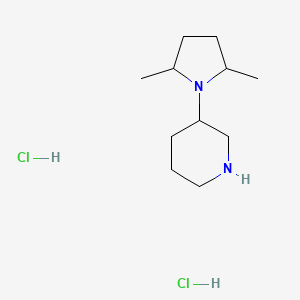
![5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2632978.png)